5-((tert-Butoxycarbonyl)amino)-2-chlorobenzoic acid, with the chemical formula C₁₂H₁₄ClNO₄ and a molecular weight of 271.70 g/mol, is an organic compound characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, along with a chlorine substituent at the 2-position of the benzoic acid moiety. This compound is often utilized in organic synthesis and medicinal chemistry due to its functional groups which allow for further chemical modifications and reactions .
5-((Boc)amino)-2-chlorobenzoic acid itself likely does not have a defined mechanism of action in biological systems. Its primary function is as a synthetic intermediate. Once deprotected, the resulting 5-amino-2-chlorobenzoic acid could potentially participate in various reactions depending on the attached functional groups in the final target molecule.
These reactions are significant in the synthesis of pharmaceuticals and other bioactive compounds .
Several methods can be employed for synthesizing 5-((tert-Butoxycarbonyl)amino)-2-chlorobenzoic acid:
Each method allows for variations in yield and purity depending on reaction conditions and reagents used .
5-((tert-Butoxycarbonyl)amino)-2-chlorobenzoic acid finds applications primarily in:
Its unique structure makes it valuable for creating derivatives that may have enhanced biological properties .
Interaction studies involving 5-((tert-Butoxycarbonyl)amino)-2-chlorobenzoic acid could focus on:
While specific studies on this compound may be limited, similar compounds often undergo such evaluations to elucidate their pharmacological profiles .
Several compounds share structural similarities with 5-((tert-Butoxycarbonyl)amino)-2-chlorobenzoic acid. Notable examples include:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Chloro-5-(Boc-amino)benzoic acid | Similar chlorobenzene core | Different substitution patterns on the ring |
| 5-Amino-2-chlorobenzoic acid | Lacks Boc protection | More reactive due to free amino group |
| 5-(Boc-amino)-2-fluorobenzoic acid | Fluorine instead of chlorine | Potentially different biological activity |
These compounds differ primarily in their substituents, which can significantly influence their reactivity and biological activity. The presence of the tert-butoxycarbonyl group in 5-((tert-Butoxycarbonyl)amino)-2-chlorobenzoic acid enhances its stability and versatility in synthetic applications compared to its less protected counterparts .
Table 1: Chemical Identifiers and Nomenclature Data
| Property | Value |
|---|---|
| IUPAC Name | 2-chloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
| CAS Registry Number | 503555-96-2 |
| Molecular Formula | C₁₂H₁₄ClNO₄ |
| Molecular Weight | 271.70 g/mol |
| PubChem CID | 22291441 |
| MDL Number | MFCD02682166 |
| InChI Key | QNRXWUBPCIBQMX-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC1=CC(C(O)=O)=C(Cl)C=C1 |
The structural representation through Simplified Molecular-Input Line-Entry System notation provides a concise textual description of the molecular connectivity, enabling computational analysis and database searching. The InChI key serves as a standardized identifier derived from the molecular structure itself, ensuring consistency across different chemical databases and software systems. These multiple identification systems collectively ensure that 5-((tert-butoxycarbonyl)amino)-2-chlorobenzoic acid can be unambiguously referenced and located within the vast landscape of chemical literature and commercial sources.
Irritant